![molecular formula C8H8BrFS B3247613 Benzene, 5-bromo-2-fluoro-1-methyl-3-(methylthio)- CAS No. 1822862-39-4](/img/structure/B3247613.png)
Benzene, 5-bromo-2-fluoro-1-methyl-3-(methylthio)-
Overview
Description
“Benzene, 5-bromo-2-fluoro-1-methyl-3-(methylthio)-” is a complex organic compound. It’s a derivative of benzene, which is one of the fundamental structures in organic chemistry . This compound has several substituents on the benzene ring, including a bromo (Br), fluoro (F), methyl (CH3), and methylthio (CH3S) groups .
Molecular Structure Analysis
The molecular structure of this compound would be based on the benzene ring, a hexagonal ring of six carbon atoms, with alternating single and double bonds. The bromo, fluoro, methyl, and methylthio groups would be attached to the carbon atoms in the ring at the 5th, 2nd, 1st, and 3rd positions respectively .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups (bromo, fluoro, methyl, and methylthio) on the benzene ring could allow for a variety of reactions. For instance, reactions could involve the replacement of one group with another, or the addition of a group to the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzene, 5-bromo-2-fluoro-1-methyl-3-(methylthio)-” would depend on the specific arrangement and interaction of its atoms and functional groups. These could include its molecular weight, boiling and melting points, solubility in various solvents, and reactivity with other compounds .Scientific Research Applications
Synthetic Reagent
This compound can act as a synthetic reagent in various chemical reactions . Synthetic reagents are substances or compounds that are used in chemical reactions to cause a desired reaction .
Formation of Sesquiterpenoid
It can be useful in the formation of sesquiterpenoid . Sesquiterpenoids are a class of terpenes that consist of three isoprene units and have the molecular formula C15H24 .
Preparation of Geranlol-3-14C
This compound can be employed in the preparation of geranlol-3-14C . Geranlol-3-14C is a labeled compound that can be used in various scientific research applications .
Preparation of Penifulvin A
It can be used in the preparation of penifulvin A , which is a sesquiterpenoid with a novel dioxa-fenestrane structure .
Antidiabetic Agent
There is a possibility that this compound can be used to prepare Canagliflozin , a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .
Antiviral Activity
Indole derivatives, which this compound could potentially be converted into, have shown antiviral activity . For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
properties
IUPAC Name |
5-bromo-2-fluoro-1-methyl-3-methylsulfanylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFS/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLISWRRSZEGTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)SC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301227638 | |
Record name | Benzene, 5-bromo-2-fluoro-1-methyl-3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301227638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane | |
CAS RN |
1822862-39-4 | |
Record name | Benzene, 5-bromo-2-fluoro-1-methyl-3-(methylthio)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1822862-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 5-bromo-2-fluoro-1-methyl-3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301227638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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